REACTION_CXSMILES
|
C1C[O:4][CH2:3]C1.[Li]C(CC)C.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[C:14]([CH3:22])[CH:13]=1.Cl>C1CCCCC1.CN(C=O)C>[F:11][C:12]1[CH:13]=[C:14]([CH3:22])[C:15]([C:18]([F:19])([F:20])[F:21])=[CH:16][C:17]=1[CH:3]=[O:4]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Li]C(C)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=C(C=C1)C(F)(F)F)C
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Name
|
heptanes
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
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Details
|
The reaction was stirred at −78° C., for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexanes (75 mL)
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Type
|
WASH
|
Details
|
the organic layer was washed with water and brine (20 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C(=C1)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |